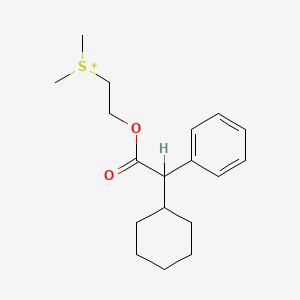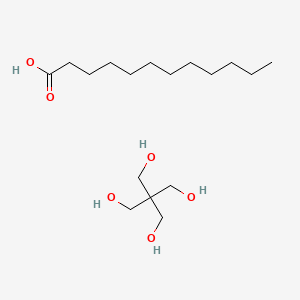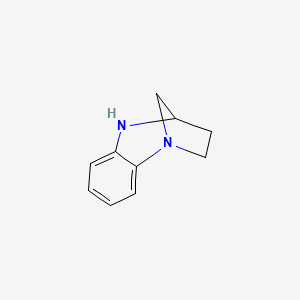
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- is a compound belonging to the benzodiazepine family. Benzodiazepines are a class of psychoactive drugs known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This specific compound is characterized by its unique structure, which includes a methano bridge and a tetrahydro configuration, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- can be achieved through several synthetic routes. One common method involves the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides . This reaction typically occurs under mild conditions and can yield the desired benzodiazepine derivatives with high efficiency.
In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines. This method allows for the efficient production of active pharmaceutical ingredients by combining various reactions in a continuous flow system . For example, the flow synthesis of diazepam involves a combination of a nucleophilic aromatic substitution reaction to produce a nitrodiarylamine intermediate, followed by reduction and cyclocondensation steps .
Analyse Des Réactions Chimiques
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromoacetyl chloride for acylation, ammonia for cyclization, and nitro compounds for reduction .
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of nitrodiarylamine intermediates can lead to the formation of amino derivatives, which can further undergo cyclization to form the desired benzodiazepine structure .
Applications De Recherche Scientifique
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various benzodiazepine derivatives . In biology and medicine, benzodiazepines are studied for their potential therapeutic effects, including their use as anxiolytics, hypnotics, and anticonvulsants . Additionally, benzodiazepines have been investigated for their antiproliferative effects against cellular tumors .
Mécanisme D'action
The mechanism of action of 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, benzodiazepines enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . This interaction primarily occurs in the cortex, thalamus, and cerebellum, which are regions associated with the compound’s pharmacological effects .
Comparaison Avec Des Composés Similaires
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- can be compared to other benzodiazepine derivatives such as diazepam, fludiazepam, and nordazepam . While these compounds share a similar core structure, the presence of the methano bridge and tetrahydro configuration in 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- makes it unique.
Similar compounds include:
- Diazepam
- Fludiazepam
- Nordazepam
- Nitrazepam
- Clonazepam
- Oxazepam
These compounds are widely used in the pharmaceutical industry for their therapeutic effects and serve as important tools in scientific research.
Propriétés
Numéro CAS |
27023-72-9 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
1,8-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C10H12N2/c1-2-4-10-9(3-1)11-8-5-6-12(10)7-8/h1-4,8,11H,5-7H2 |
Clé InChI |
UPLBBJGUPFZNAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC1NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
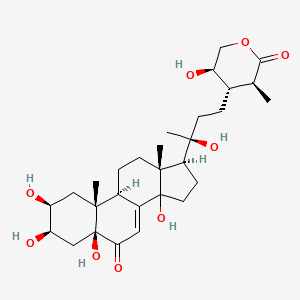
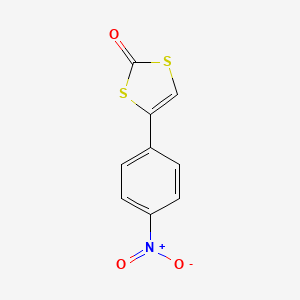
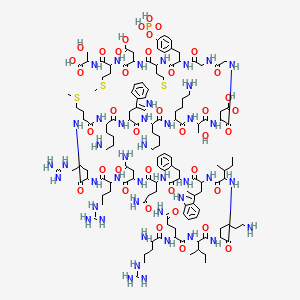

![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)
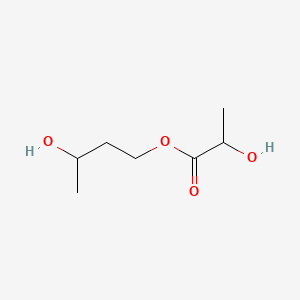

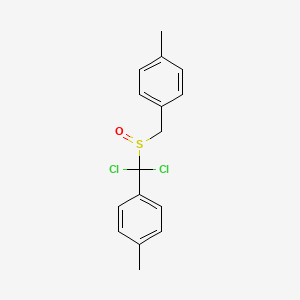
![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
